3-Chloro-4-pyridineboronic acid
Overview
Description
3-Chloro-4-pyridineboronic acid is a useful research compound. Its molecular formula is C5H5BClNO2 and its molecular weight is 157.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Vibrational Spectra
3-Chloro-4-pyridineboronic acid has been the subject of studies focusing on its molecular structure and vibrational spectra. An experimental and theoretical study analyzed the vibrational spectra of 3- and 4-pyridineboronic acids using Fourier transform Raman and infrared spectra. Density functional harmonic calculations were employed to assess the structural and spectroscopic properties of these acids (Kurt, Sertbakan, & Ozduran, 2008).
Supramolecular Networks and Fluorescence Properties
Research on supramolecular networks and fluorescence properties of this compound revealed its combination with trimesic and pyromellitic acids to form molecular complexes. These complexes, characterized by structural analysis and luminescence spectroscopy, showed variations in π–π stacking in molecular aggregates, inducing changes in emission behavior (Campos-Gaxiola et al., 2017).
Thermal and Photoinduced Debonding
Another study explored the thermal and photoinduced debonding of pyridine- and benzeneboronate anions. This research determined dissociation constants of 3- and 4-pyridineboronic acid and examined their thermal stability and decomposition upon treatment with methyl iodide and irradiation (Fischer & Havinga, 2010).
Metal Complex Formation
The formation of metal complexes using this compound has been investigated. One study synthesized five metal complexes by reacting 3- and 4-pyridineboronic acid with potassium tetrachloroplatinate and hexachloroplatinic(IV) acid hydrate. These complexes were characterized by single-crystal X-ray diffraction analysis, revealing primary and secondary hydrogen bonding interactions in 1D, 2D, and 3D networks (Campos-Gaxiola et al., 2010).
Synthesis and Applications in Chemical Reactions
This compound is used in Suzuki cross-coupling reactions to synthesize novel heteroarylpyridine derivatives. This application is crucial in the field of organic chemistry, as evidenced by the synthesis and characterization of various boronic acid derivatives and their reactivity in palladium-catalyzed cross-coupling reactions (Parry et al., 2002).
Reactivity and Chemosensor Applications
Studies have also been conducted on the reactivity of 3-pyridinium boronic acid and its derivatives, focusing on their applications in developing effective organoboron-based chemosensors. This involves examining the acidities and kinetic studies on complexation reactions, which are fundamental for understanding and enhancing the functionality of chemosensors (Iwatsuki et al., 2012).
Luminescent Properties in Cyclopalladated Complexes
The luminescent properties of this compound were explored through cyclopalladated complexes. These complexes, characterized by NMR, IR, elemental analysis, and UV-Vis absorption, exhibited fluorescence in solution at room temperature, highlighting their potential in photophysical applications (Mancilha et al., 2011).
Antimicrobial Activity
Research on antimicrobial activities of compounds derived from this compound includes the synthesis and testing of new derivatives for antibacterial and antifungal properties. Such studies contribute to the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
3-Chloro-4-pyridineboronic acid, also known as (3-chloropyridin-4-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from the this compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The resulting compounds can have various downstream effects depending on their specific structures and properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively in a wide range of conditions.
Properties
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHQPWLAOYTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397514 | |
Record name | 3-Chloro-4-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-98-4 | |
Record name | (3-Chloropyridin-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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